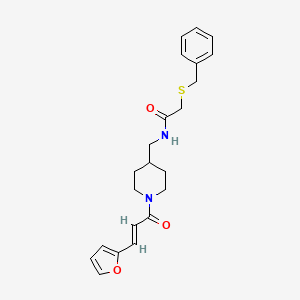

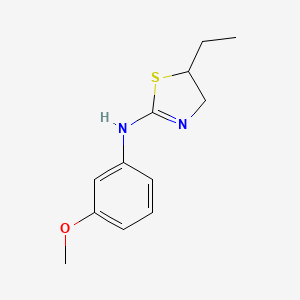

![molecular formula C8H9N5O2 B2688552 1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide CAS No. 149083-60-3](/img/structure/B2688552.png)

1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a compound with the IUPAC name 2-{2-[imino(2-pyridinyl)methyl]hydrazino}-2-oxoacetamide . It has a molecular weight of 207.19 .

Molecular Structure Analysis

The compound has the molecular formula C8H9N5O2 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .Physical And Chemical Properties Analysis

“1-[N’-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide” is a solid substance . It has a molecular weight of 207.19 . The InChI code for the compound is 1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H, (H2,9,12)(H2,10,14)(H,13,15) .科学的研究の応用

Reactions with Pyridine N-oxides and Derivatives

Research on reactions involving pyridine N-oxides and pyrazine di-N-oxides with formamide has shown that carbamoylation primarily occurs at the aromatic ring, resulting in the loss of the N-oxide oxygen atom. This process leads to the formation of 2- and 4-pyrimidinyl derivatives in certain conditions, illustrating the compound's role in synthesizing polycyclic N-hetero compounds (Hirota, Namba, & Sasaki, 1987).

Synthesis of V-triazolo(4,5-d)pyrimidines

The compound has been used in the synthesis of V-triazolo(4,5-d)pyrimidines, demonstrating its utility in creating 2-benzyl-V-triazolo derivatives through a series of reactions involving benzyl chloride, hydrazine hydrate, and various other agents. This process underscores its significance in preparing compounds with potential biological activities (Albert & Thacker, 1972).

Development of Pyrimido and Pyrazolo Derivatives

The reduction and subsequent reactions of specific compounds with formamide have led to the synthesis of pyrimido[5,4-b]quinuclidine derivatives and 7-hydroxypyrazolo[4,3-b]quinuclidine, showcasing the compound's role in developing novel heterocyclic compounds with potential for further chemical and pharmacological exploration (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

Antimicrobial Thienopyridine, Pyrazolopyridine, and Pyridothienopyrimidine Derivatives

The synthesis and evaluation of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives have been reported. These compounds were obtained through S-alkylation followed by cyclization in a basic medium or reaction with formamide. Their structural determination was achieved through elemental analysis and spectral data, contributing to the search for new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).

Highly Regioselective Carbamoylation

A study demonstrated the use of hydrazinecarboxamides as a new class of carbamoylating agents through a dehydrazinative Minisci reaction. This process enabled the highly regioselective carbamoylation of electron-deficient nitrogen heteroarenes, including pyridine and quinoline, with hydrazinecarboxamide hydrochlorides. The results offer a novel pathway for the synthesis of nitrogen-heteroaryl carboxamides, highlighting the compound's versatility in organic synthesis (He, Huang, & Tian, 2017).

Safety and Hazards

The compound is classified under the GHS07 category. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

特性

IUPAC Name |

N'-[(Z)-[amino(pyridin-2-yl)methylidene]amino]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-6(5-3-1-2-4-11-5)12-13-8(15)7(10)14/h1-4H,(H2,9,12)(H2,10,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDTXMRVTTUPKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NNC(=O)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/NC(=O)C(=O)N)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)